3-(3-Amino-4-hydroxyphenyl)propanoic acid chemical properties
3-(3-Amino-4-hydroxyphenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Executive Summary: This document provides a comprehensive technical overview of 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a molecule of significant interest due to its structural relation to the amino acid tyrosine and its potential as a scaffold in medicinal chemistry. This guide details its physicochemical properties, provides a validated synthetic pathway, outlines methods for its characterization, and explores its chemical reactivity. Furthermore, it delves into the burgeoning field of its biological activities, including the roles of related metabolites in host-microbiota interactions and the development of novel therapeutic agents. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core attributes and applications.
Introduction and Nomenclature
3-(3-Amino-4-hydroxyphenyl)propanoic acid is a derivative of phenylpropanoic acid and an isomer of the more common beta-tyrosine. Its structure, featuring a phenolic hydroxyl group, an aromatic amine, and a carboxylic acid, makes it a versatile chemical building block. The precise positioning of the amino group ortho to the hydroxyl group and meta to the propanoic acid side chain dictates its unique chemical and biological properties.
It is crucial to distinguish this compound from its isomers, as nomenclature and CAS numbers in databases can be ambiguous. For instance, the CAS number 90717-66-1 is specifically associated with the 3-amino-4-hydroxy isomer, while 6049-54-3 often refers to 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine)[1][2][3][4]. A related and extensively studied microbial metabolite is 3-(4-hydroxyphenyl)propionic acid (Desaminotyrosine or DAT), which lacks the amino group entirely[5][6]. This guide will focus specifically on the 3-amino-4-hydroxy substituted propanoic acid.
Physicochemical and Computed Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and bioavailability. The properties for 3-(3-Amino-4-hydroxyphenyl)propanoic acid and its close isomer β-Tyrosine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 90717-66-1 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1][4] |
| Molecular Weight | 181.19 g/mol | [1][4] |
| Appearance | Solid / Off-white powder | [4][7] |
| Melting Point | 193-195 °C (for isomer β-Tyrosine) | [2] |
| Boiling Point (Est.) | 378.7 °C at 760 mmHg (for isomer β-Tyrosine) | [2] |
| Solubility | Slightly soluble in Water and DMSO (heated, sonicated for β-Tyrosine) | [2] |
| XLogP3 (Computed) | -1.1 (for isomer β-Tyrosine) | [2] |
| Hydrogen Bond Donors | 3 (NH₂, OH, COOH) | [2] |
| Hydrogen Bond Acceptors | 4 (OH, NH₂, C=O, O) | [2] |
Synthesis and Purification
A reliable synthetic route to 3-(3-Amino-4-hydroxyphenyl)propanoic acid is critical for its availability for research. A logical and field-proven approach involves a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid: regioselective nitration followed by reduction.
Synthetic Pathway Rationale
-
Nitration: The starting material, 3-(4-hydroxyphenyl)propanoic acid, possesses an activated aromatic ring due to the electron-donating hydroxyl group. This group is an ortho-, para-director. Since the para position is blocked by the propanoic acid chain, nitration is expected to occur primarily at the positions ortho to the hydroxyl group. Careful control of reaction conditions (e.g., dilute nitric acid, low temperature) is essential to achieve mono-nitration and prevent oxidation of the phenol.
-
Reduction: The resulting nitro-intermediate, 3-(3-nitro-4-hydroxyphenyl)propanoic acid, is then reduced to the target amine. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice. This technique is highly efficient and chemoselective, reducing the nitro group without affecting the aromatic ring or the carboxylic acid function under standard conditions.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 3-(4-hydroxyphenyl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Nitro-4-hydroxyphenyl)propanoic acid
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10.0 g of 3-(4-hydroxyphenyl)propanoic acid in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add 6.0 mL of 65% nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The choice of glacial acetic acid as a solvent helps to moderate the reaction[8].
-
After the addition is complete, stir the reaction mixture at 5-10°C for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water. The crude product should precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
-
To a hydrogenation flask, add the dried 3-(3-nitro-4-hydroxyphenyl)propanoic acid (5.0 g) and 100 mL of ethanol.
-
Carefully add 0.25 g of 5% Palladium on Carbon (Pd/C) catalyst. Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups[8].
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization from hot water or an appropriate solvent system to obtain pure 3-(3-Amino-4-hydroxyphenyl)propanoic acid.
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons and the propanoic acid chain. The three aromatic protons will appear as complex multiplets or doublets in the ~6.5-7.2 ppm region, with coupling patterns dictated by their ortho and meta relationships. The two methylene groups (-CH₂-CH₂-) of the propanoic chain will likely appear as two triplets around ~2.5-2.9 ppm. The acidic proton (COOH) will be a broad singlet at high chemical shift (>10 ppm), while the phenolic (OH) and amine (NH₂) protons will also be broad singlets, whose positions are solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will show 9 distinct carbon signals. The carboxyl carbon will be downfield (~170-180 ppm). The six aromatic carbons will appear in the ~115-150 ppm range, with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The two methylene carbons will be found upfield (~30-40 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A broad O-H stretch from ~2500-3300 cm⁻¹ will be characteristic of the carboxylic acid. A sharp O-H stretch from the phenol will appear around 3200-3500 cm⁻¹, likely overlapping with the N-H stretching bands of the primary amine in the same region. A strong C=O stretch for the carboxylic acid will be prominent around 1700 cm⁻¹.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups: the phenolic hydroxyl, the aromatic amine, and the carboxylic acid.
Caption: Key reactive sites on the 3-(3-Amino-4-hydroxyphenyl)propanoic acid molecule.
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to coloration of samples over time. It can undergo standard phenolic reactions like Williamson ether synthesis.
-
Aromatic Amino Group: The amine is basic and can be protonated. It can undergo acylation, alkylation, and diazotization reactions, making it a handle for further chemical modification.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a route for conjugation to other molecules or incorporation into larger structures.
Biological Significance and Applications in Drug Development
While direct biological data on 3-(3-Amino-4-hydroxyphenyl)propanoic acid is limited, the scaffold is of high interest. Related molecules and derivatives have shown significant biological activity.
-
Antimicrobial and Antifungal Scaffold: Recent studies have demonstrated that synthetic derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant bacteria (including MRSA) and pathogenic fungi like Candida auris[11][12][13]. This suggests the core structure is a promising starting point for the development of new anti-infective agents.
-
Anticancer and Antioxidant Properties: The same class of derivatives has also been evaluated for anticancer activity. Compounds showed the ability to reduce the viability of non-small cell lung cancer cells (A549) and inhibit cell migration, with some selectivity over non-cancerous cells[14][15]. The phenolic moiety contributes to antioxidant properties, which may play a role in the overall biological effect[14][15].
-
Relation to Microbial Metabolites: The structurally similar compound Desaminotyrosine (DAT), which is produced by gut bacteria from dietary flavonoids or tyrosine, has been identified as a key signaling molecule between the microbiota and the host[5][6][16]. DAT exhibits anti-inflammatory, antioxidative, and antiobesity effects and can bolster macrophage antimicrobial functions[5][16][17]. This highlights the potential for amino-substituted versions to interact with host immune and metabolic pathways.
Caption: Conceptual role of related microbial metabolites in host signaling.
Analytical Methodologies
A robust analytical method is essential for quantifying the compound in synthesis reactions or biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and suitable method.
HPLC Protocol
-
Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase: A gradient elution is recommended for optimal separation from impurities.
-
Solvent A: Water with 0.1% Formic Acid (to ensure the carboxylic acid and amine are protonated).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~280 nm, which is a characteristic absorbance wavelength for phenolic compounds.
-
Sample Preparation: Samples should be dissolved in the mobile phase (initial conditions) or a compatible solvent like a water/acetonitrile mixture and filtered through a 0.22 µm syringe filter before injection.
Analytical Workflow Diagram
Caption: Standard HPLC workflow for analysis and quantification.
Safety and Handling
According to safety data for related compounds, 3-(3-Amino-4-hydroxyphenyl)propanoic acid should be handled with appropriate care.
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][18].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat[19]. If dust is generated, respiratory protection may be required[19].
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood. Avoid dust formation[19].
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere[2].
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists[19].
References
Click to expand
- 3-(3-Amino-4-hydroxyphenyl)propanoic acid - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/AD251376.html]
- 3-Amino-3-(4-hydroxyphenyl)propanoate - LookChem. [URL: https://www.lookchem.
- The microbial metabolite desaminotyrosine is a potent antiobesity agent with potential effects on white adipose tissue remodeling in mice - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9340578/]
- 3-Amino-3-(4-hydroxyphenyl)propanoic Acid, min 95%, 1 gram. [URL: https://www.matrixscientific.com/3-amino-3-4-hydroxyphenyl-propanoic-acid-097528.html]
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/440311]
- 3-(3-AMINO-4-HYDROXY-PHENYL)-PROPIONICACID Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/3-(3-amino-4-hydroxy-phenyl)-propionicacid-cas-90717-66-1.html]
- Showing metabocard for Desaminotyrosine (HMDB0002199) - Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0002199]
- Desaminotyrosine is a redox‐active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL‐6 production - ResearchGate. [URL: https://www.researchgate.
- (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride - ChemBK. [URL: https://www.chembk.com/en/chem/(3S)-3-amino-3-(4-hydroxyphenyl)propanoic%20acid%20hydrochloride]
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6049-54-3.htm]
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 6049-54-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742517.htm]
- Addressing reproducibility issues in Desaminotyrosine research. - Benchchem. [URL: https://www.benchchem.com/blog/addressing-reproducibility-issues-in-desaminotyrosine-research]
- Desaminotyrosine is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37522332/]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [URL: https://www.mdpi.com/2079-6382/13/2/193]
- (S-3-Amino-3-(4-hydroxyphenyl)propionic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/07041]
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | CAS 6049-54-3 | SCBT. [URL: https://www.scbt.com/p/3-amino-3-4-hydroxyphenyl-propanoic-acid-6049-54-3]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38391579/]
- 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_2393-17-1_1HNMR.htm]
- ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate6935-13-3,Purity ... - J&H Chemical. [URL: https://www.jh-chem.com/cas_6935-13-3.html]
- Index Suppliers Goods by 6 - page 5488 - Echemi. [URL: https://www.echemi.com/goods/6-5488.html]
- Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/understanding-the-synthesis-and-chemical-structure-of-3-amino-3-4-hydroxyphenyl-propanoic-acid/]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10886201/]
- (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - ResearchGate. [URL: https://www.researchgate.
- (R)-3-AMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5758509_EN.htm]
- Index Suppliers Goods by 6 - page 8857 - Echemi. [URL: https://www.echemi.com/goods/6-8857.html]
- 5 - Safety data sheet. [URL: https://www.chemservice.com/news/wp-content/uploads/2023/02/S-12025J1-5-1.pdf]
- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F226275.pdf]
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206126/]
- Synthesis of 3-amino-4-hydroxyphenyl-propionitrile - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-amino-4-hydroxyphenyl-propionitrile]
- (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. [URL: https://www.researchgate.net/publication/381180299_Identification_of_3-4-Hydroxyphenylaminopropanoic_Acid_Derivatives_as_Anticancer_Candidates_with_Promising_Antioxidant_Properties]
- Ácido Propanoico,2-hidroxi-2-metil-, éster de etilo 80-55-7 wiki - Es - Guidechem. [URL: https://es.guidechem.
- 二-ヒドロキシイソ酪酸エチル 80-55-7 wiki - Jp - Guidechem. [URL: https://jp.guidechem.
- 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_501-97-3_1HNMR.htm]
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMR05proia.htm]
Sources
- 1. 3-(3-Amino-4-hydroxyphenyl)propanoic acid 95% | CAS: 90717-66-1 | AChemBlock [achemblock.com]
- 2. lookchem.com [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The microbial metabolite desaminotyrosine is a potent antiobesity agent with potential effects on white adipose tissue remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Desaminotyrosine (HMDB0002199) [hmdb.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]
- 10. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Desaminotyrosine is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cpachem.com [cpachem.com]
- 19. echemi.com [echemi.com]
